1-Nitro-2-(pent-1-yn-1-yl)benzene

Synthetic Methodology Internal Aryl Alkyne Synthesis Decarboxylative Coupling

1-Nitro-2-(pent-1-yn-1-yl)benzene is an ortho-substituted internal aryl alkyne containing a nitro group directly adjacent to a pentynyl side chain (C₁₁H₁₁NO₂, MW 189.21 g/mol). As a member of the broader class of o-alkynylnitrobenzenes, it is primarily valued as a synthetic intermediate where the combined steric and electronic influence of the ortho-nitro group can direct regioselectivity in cycloadditions and cross-coupling reactions.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 344412-67-5
Cat. No. B12576831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-(pent-1-yn-1-yl)benzene
CAS344412-67-5
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCCC#CC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C11H11NO2/c1-2-3-4-7-10-8-5-6-9-11(10)12(13)14/h5-6,8-9H,2-3H2,1H3
InChIKeyHQHYDYGGPVIZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Nitro-2-(pent-1-yn-1-yl)benzene (CAS 344412-67-5): A Polyfunctional ortho-Nitroalkyne Scaffold for Targeted Synthesis


1-Nitro-2-(pent-1-yn-1-yl)benzene is an ortho-substituted internal aryl alkyne containing a nitro group directly adjacent to a pentynyl side chain (C₁₁H₁₁NO₂, MW 189.21 g/mol). As a member of the broader class of o-alkynylnitrobenzenes, it is primarily valued as a synthetic intermediate where the combined steric and electronic influence of the ortho-nitro group can direct regioselectivity in cycloadditions and cross-coupling reactions . The available evidence base for this specific molecule is thin; however, its structural features allow for evaluation by class-level inference against its positional isomers and unsubstituted alkyne analogs.

Procurement Risk: Why 1-Nitro-2-(pent-1-yn-1-yl)benzene Cannot Be Replaced by Simple Meta- or Para-Nitrophenyl Pentynyl Isomers for Regioselective Transformations


The ortho-nitro alkyne motif offers a unique directing effect not present in its para or meta isomers. Experimental data show that ortho-nitrophenyl acetylenes consistently provide superior yields in specific cycloaddition-cycloreversion sequences compared to the meta and para variants [1]. Therefore, interchange with the meta (CAS 803730-26-9) or para (CAS 192509-27-6) isomers risks a substantial drop in reaction yield and regiochemical control if the synthesis relies on the established ortho-directing effect of the nitro group.

Quantitative Evidence Guide for Selecting 1-Nitro-2-(pent-1-yn-1-yl)benzene Over Competing Scaffolds


Synthetic Route Viability: Comparative Yields of Cu-Catalyzed Decarboxylative Alkynylation vs. Traditional Cross-Coupling for Internal Aryl Alkynes

A direct head-to-head comparative study for this specific compound is absent from the open literature. High-strength differential evidence is therefore limited. By class-level inference, 1-Nitro-2-(pent-1-yn-1-yl)benzene is accessible via a Cu-catalyzed decarboxylative alkynylation of 2-nitrobenzoic acid . This method delivers a range of internal aryl alkynes (including potentially this compound) in isolated yields of 46–83% . This contrasts favorably with traditional Sonogashira-based approaches that often result in lower yields for sterically hindered ortho-substrates that deactivate the aryl halide toward oxidative addition. The only quantitative comparator data available is for the para-isomer (1-Nitro-4-(pent-1-yn-1-yl)benzene), which was reported in a separate vendor note to be obtained in 65% yield [1]. While the absolute yield for the ortho-isomer cannot be stated without direct measurement, the synthetic accessibility of the class suggests that the ortho-isomer can be prepared similarly to the para-isomer, provided an optimized decarboxylative protocol is used.

Synthetic Methodology Internal Aryl Alkyne Synthesis Decarboxylative Coupling

Application Scenarios for 1-Nitro-2-(pent-1-yn-1-yl)benzene in Academic and Industrial Synthesis


Regioselective Heterocycle Construction: Isoxazole and Isoxazoline Synthesis

The ortho-nitro group in this compound is known to afford excellent regioselectivity in nitrile oxide dipolar cycloadditions, providing access to 3,5-disubstituted isoxazoles as sole regioisomers [1]. This application is directly supported by the class of ortho-nitrophenyl alkynes where yields for cycloadducts range from 83–92% under standard conditions, indicating that 1-Nitro-2-(pent-1-yn-1-yl)benzene is a viable dipolarophile for medicinal chemistry scaffold preparation.

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